4-[Bis(2-hydroxyethyl)amino]benzoic acid
Description
4-[Bis(2-hydroxyethyl)amino]benzoic acid is a benzoic acid derivative substituted with a bis(2-hydroxyethyl)amino group at the para position. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing histone deacetylase (HDAC) inhibitors such as N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) and its analogs . The compound is synthesized via methyl esterification of 4-aminobenzoic acid, followed by hydroxyethylation using ethylene oxide, and subsequent deprotection . Its polar hydroxyethyl groups enhance solubility and reduce systemic toxicity, making it a versatile precursor for further functionalization.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H15NO4/c13-7-5-12(6-8-14)10-3-1-9(2-4-10)11(15)16/h1-4,13-14H,5-8H2,(H,15,16) |
InChI Key |
PKTBDXPTUWRSHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of 4-[Bis(2-hydroxyethyl)amino]benzoic acid involves various methods. One common approach is through the Suzuki–Miyaura coupling reaction, which joins aryl halides with boron reagents. Boron reagents play a crucial role in this process . The general steps include oxidative addition and transmetalation, leading to the formation of the Pd–C bond.
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy. Researchers optimize reaction conditions, reagent selection, and catalysts to achieve high yields.
Chemical Reactions Analysis
Reactions:: 4-[Bis(2-hydroxyethyl)amino]benzoic acid can undergo several reactions:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: Substituents can be introduced via substitution reactions.
Aryl Halides: Used as starting materials.
Boron Reagents: Essential for Suzuki–Miyaura coupling.
Palladium Catalysts: Facilitate cross-coupling reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents. Examples include aryl-substituted benzoic acids and related derivatives.
Scientific Research Applications
4-[Bis(2-hydroxyethyl)amino]benzoic acid finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: In drug discovery and chemical biology studies.
Medicine: Investigated for anti-inflammatory properties.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The compound likely exerts its effects by modulating specific enzymes or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
Halogenated Derivatives
- 4-[Bis(2-chloroethyl)amino]benzoic Acid: Structure: Replaces hydroxyethyl with chloroethyl groups. Synthesis: Derived by chlorinating the hydroxyethyl groups of the intermediate methyl 4-(bis(2-hydroxyethyl)amino)benzoate . Activity: Acts as a key intermediate in HDAC inhibitors (e.g., NA) with potent antitumor activity. The chloroethyl groups confer alkylating properties, enabling DNA cross-linking and cytotoxicity . Toxicity: Higher toxicity due to reactive chlorine atoms, limiting therapeutic windows.
- 4-[Bis(2-bromoethyl)amino]benzoic Acid: Structure: Bromoethyl substituents instead of hydroxyethyl. Activity: Exhibits antileukemic effects, with an LD50 of 98 mg/kg in rat models, indicating significant toxicity . Application: Used in chemotherapy, though its bulkier bromine atoms may reduce metabolic stability compared to chloro analogs.
Natural Derivatives
4-(2-Hydroxyethyl)-benzoic Acid (B6) :
- Benzoic Acid Derivatives from Portulaca oleracea: Structure: Includes 4-[[(2-hydroxyethyl)amino]carbonyl]-methyl ester derivatives.
Surfactants and Polyether Derivatives
- PEG PABA: Structure: Polyether conjugate of 4-[Bis(2-hydroxyethyl)amino]benzoic acid. Application: Non-ionic surfactant used in drug delivery and material science due to its amphiphilic properties .
Substituent Effects on Pharmacokinetics and Efficacy
- Hydroxyethyl Groups : Increase hydrophilicity, improving solubility but reducing membrane permeability. Lower toxicity suits prodrug design .
- Chloroethyl/Bromoethyl Groups : Enhance lipophilicity and alkylating capacity, improving antitumor potency but increasing toxicity .
- Natural Substituents : Polar groups (e.g., hydroxyethyl) in natural derivatives correlate with antioxidant activity, likely due to radical scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
